4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one
Description
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a pyrrolidin-2-one core substituted at the 4-position with a 4-(tert-butoxy)phenyl group. The tert-butoxy (–O–C(CH₃)₃) substituent confers steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and receptor-binding capabilities.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-12-6-4-10(5-7-12)11-8-13(16)15-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
RBSUKBLGZYXLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(tert-butoxy)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases. Its structural features allow for modifications that may enhance biological activity or alter pharmacokinetic profiles.
Biological Activities
Preliminary studies indicate that 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exhibits notable biological activities, including:
- Antimicrobial Properties : Research shows potential effectiveness against various bacterial strains.
- CNS Activity : The compound has been evaluated for its effects on the central nervous system, suggesting possible applications in treating neurological disorders.
Case Studies
Several case studies have explored the biological effects of this compound:
- A study investigating its antimicrobial efficacy demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent in infectious diseases.
Understanding the interaction mechanisms of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one with biological targets is crucial for optimizing its therapeutic applications. Interaction studies typically assess:
- Binding affinities to specific receptors.
- Effects on enzyme activity.
These studies contribute valuable insights into the compound's pharmacological effects, guiding further development.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The tert-butoxy group distinguishes 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one from analogs with alternative substituents. Key comparisons include:
*Calculated from molecular formula C₁₄H₁₉NO₂. †From . ‡Calculated from molecular formulas in referenced evidence.
Key Observations :
- Steric Bulk : The tert-butoxy group’s size may limit access to hydrophobic receptor pockets compared to smaller substituents like ethoxy or chloro.
Pharmacological Activities
Antiarrhythmic and Antihypertensive Effects
- Arylpiperazine Analogs: Compounds with 2-chloro or 4-chloro substituents exhibit high α1- and α2-adrenoceptor affinity (pKi = 7.13–7.29), while ethoxy-substituted derivatives show potent antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv) .
- Triazolothiadiazine Derivatives : The 2-ethoxyphenyl analog (compound 42) enhances CXCR4 signaling, promoting diabetic wound healing in preclinical models .
Comparison: The tert-butoxy group’s lipophilicity may improve blood-brain barrier penetration compared to polar substituents (e.g., –OH), but its bulk could reduce α-adrenoceptor affinity relative to chloro or ethoxy groups.
Physical and Chemical Properties
Biological Activity
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a para-substituted phenyl group with a tert-butoxy substituent, leading to unique pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.
Antimicrobial Properties
Research indicates that 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The presence of the tert-butoxy group enhances its lipophilicity, potentially improving its interaction with bacterial membranes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation.
The mechanism through which 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exerts its biological effects involves interaction with specific cellular targets. It may act by inhibiting certain enzymes or receptors involved in inflammatory processes or microbial growth. Further studies are needed to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one, a comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Molecular Formula | Key Features | Unique Properties |
|---|---|---|---|
| 1-(4-Bromophenyl)pyrrolidin-2-one | C12H12BrNO | Lacks tert-butoxy group | May exhibit different biological activities |
| 1-(3-Chlorophenyl)pyrrolidin-2-one | C12H12ClNO | Contains chlorine instead of bromine | Potentially different interaction profiles |
| 3-(tert-butyl)phenylpyrrolidin-2-one | C15H21NO | No halogen substituent | Enhanced lipophilicity |
The presence of the tert-butoxy group in 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one distinguishes it from these compounds, influencing its solubility and stability, which are critical for biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the efficacy of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one against MRSA. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial potential .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by approximately 40%, suggesting a potential role in treating inflammatory diseases .
- Pharmacokinetic Profile : Initial pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability rate exceeding 50% in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
